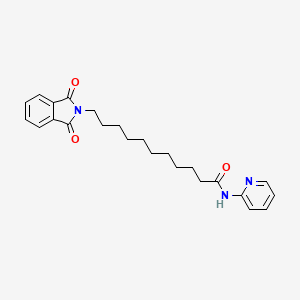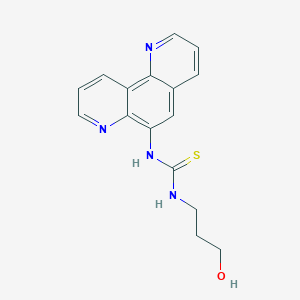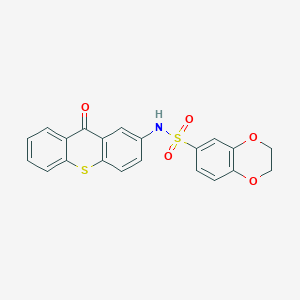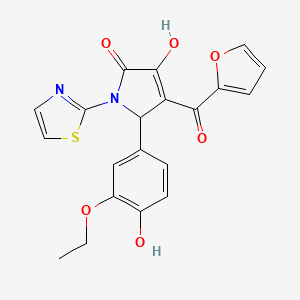![molecular formula C18H28N2O6S2 B11061845 1-{[2,5-Dimethoxy-4-(piperidinosulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B11061845.png)
1-{[2,5-Dimethoxy-4-(piperidinosulfonyl)phenyl]sulfonyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2,5-Dimethoxy-4-(piperidinosulfonyl)phenyl]sulfonyl}piperidine is a complex organic compound that features a piperidine ring, a sulfonyl group, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2,5-Dimethoxy-4-(piperidinosulfonyl)phenyl]sulfonyl}piperidine typically involves multi-step organic reactions. One common approach starts with the preparation of the 2,5-dimethoxy-4-(piperidinosulfonyl)benzene intermediate. This intermediate is then subjected to sulfonylation reactions to introduce the sulfonyl group, followed by the formation of the piperidine ring through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .
Chemical Reactions Analysis
Types of Reactions
1-{[2,5-Dimethoxy-4-(piperidinosulfonyl)phenyl]sulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl groups can produce thiols or sulfides .
Scientific Research Applications
1-{[2,5-Dimethoxy-4-(piperidinosulfonyl)phenyl]sulfonyl}piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-{[2,5-Dimethoxy-4-(piperidinosulfonyl)phenyl]sulfonyl}piperidine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The sulfonyl and piperidine groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-{[2,5-Dimethoxy-4-(morpholinosulfonyl)phenyl]sulfonyl}piperidine
- 1-{[2,5-Dimethoxy-4-(pyrrolidinosulfonyl)phenyl]sulfonyl}piperidine
- 1-{[2,5-Dimethoxy-4-(azepanosulfonyl)phenyl]sulfonyl}piperidine
Uniqueness
1-{[2,5-Dimethoxy-4-(piperidinosulfonyl)phenyl]sulfonyl}piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H28N2O6S2 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-(2,5-dimethoxy-4-piperidin-1-ylsulfonylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C18H28N2O6S2/c1-25-15-13-18(28(23,24)20-11-7-4-8-12-20)16(26-2)14-17(15)27(21,22)19-9-5-3-6-10-19/h13-14H,3-12H2,1-2H3 |
InChI Key |
GPXXNPZFCQXTDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)N2CCCCC2)OC)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-fluorobenzyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061774.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-5(4H)-one](/img/structure/B11061775.png)


![6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11061788.png)

![2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B11061806.png)
![N,N-diethyl-8-methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide](/img/structure/B11061815.png)
![4-[3-(3-Methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11061823.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B11061839.png)
![[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B11061849.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11061850.png)
